molecular formula C13H16BrNO3 B14917357 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B14917357
M. Wt: 314.17 g/mol
InChI Key: AMZKFNSRYFYXKB-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, with a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the benzene ring and the amide moiety .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups, along with the benzamide moiety, allow the compound to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

2-bromo-5-methoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H16BrNO3/c1-17-9-4-5-12(14)11(7-9)13(16)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16)

InChI Key

AMZKFNSRYFYXKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCCO2

Origin of Product

United States

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